1-(4-Methylisoquinolin-2(1H)-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(4-methyl-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C12H13NO/c1-9-7-13(10(2)14)8-11-5-3-4-6-12(9)11/h3-7H,8H2,1-2H3 |
InChI Key |
ZQLPBEGWELOEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(CC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization for Structural Elucidation of 1 4 Methylisoquinolin 2 1h Yl Ethanone and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. uchile.cltsijournals.com
For isoquinoline (B145761) and quinoline (B57606) derivatives, the chemical shifts in ¹H NMR spectra offer clear diagnostic signals. For instance, in a series of anabaseine (B15009) derivatives, which share a structural resemblance to the isoquinoline core, aromatic protons are readily identified in the downfield region of the spectrum. uchile.cl The analysis of coupling patterns in ¹H-¹H COSY spectra further allows for the assignment of adjacent protons. uchile.cl In the case of 1-(4-methylphenyl)ethanone oxime, a related compound, the ¹H NMR spectrum provides key data for its structural confirmation. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of neighboring atoms. tsijournals.com For example, the carbonyl carbon in ketone-containing compounds like 1-(4-methylphenyl)ethanone typically appears at a significantly downfield chemical shift. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical chemical shifts, which, when compared with experimental data, aid in the definitive assignment of complex structures. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for Related Quinoline and Isoquinoline Structures
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| 4-methyl-2(1H)-quinolinone | CH₃ | 2.31 | s | - | rsc.org |
| Aromatic H | 7.22-7.67 | m | - | rsc.org | |
| 1-(2-chloro-pyridin-4-yl)-ethanone | CH₃ | 1.0 | s | - | chemicalbook.com |
| Pyridine (B92270) H | 2.0-4.0 | m | - | chemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Table 2: Representative ¹³C NMR Spectral Data for Related Quinoline and Isoquinoline Structures
| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 4-methyl-2(1H)-quinolinone | C=O | 164.14 | rsc.org |
| CH₃ | 16.80 | rsc.org | |
| Aromatic C | 115.30-137.42 | rsc.org | |
| 1-(4-methylphenyl)ethanone | C=O | 198.35 | rsc.org |
| CH₃ (acetyl) | 24.01 | rsc.org |
This table is interactive. Click on the headers to sort the data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
For 1-(4-Methylisoquinolin-2(1H)-yl)ethanone, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically observed in the range of 1680-1720 cm⁻¹. mdpi.comchemicalbook.com The presence of aromatic C-H and C=C stretching vibrations would also be expected. In related structures like 1-(4-methylphenyl)ethanone, the IR spectrum clearly shows these characteristic absorptions. nist.govnist.gov For analogues containing hydroxyl groups, a broad O-H stretching band would appear around 3200-3600 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Frequencies for this compound and Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ketone (C=O) | Stretch | 1680-1720 | mdpi.comchemicalbook.com |
| Aromatic C=C | Stretch | 1450-1600 | rsc.org |
| Aromatic C-H | Stretch | 3000-3100 | rsc.org |
| Alkyl C-H | Stretch | 2850-2960 | mdpi.com |
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Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. researchgate.netlibretexts.org
For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight of 187.24 g/mol . bldpharm.com The fragmentation of isoquinoline alkaloids often involves characteristic losses. nih.gov For instance, cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines and related heterocyclic compounds. libretexts.org In the case of 1-(4-methylphenyl)ethanone, a prominent fragment corresponds to the loss of a methyl group (M-15). nist.gov The fragmentation of this compound would likely involve the loss of the acetyl group or fragmentation of the isoquinoline ring system.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the isoquinoline chromophore. Aromatic systems typically exhibit multiple absorption bands arising from π → π* transitions. The presence of the acetyl group may also influence the electronic transitions. For related compounds like benzylisoquinoline alkaloids, characteristic UV absorption maxima are observed that aid in their identification. scielo.br The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are valuable parameters for characterizing the compound and for quantitative analysis.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(4-methylphenyl)ethanone |
| 1-(4-methylphenyl)ethanone oxime |
| 4-methyl-2(1H)-quinolinone |
| 1-(2-chloro-pyridin-4-yl)-ethanone |
| 6,7-dimethoxy-1-(pyridin-3-yl)-3,4-dihydroisoquinoline |
| Anabaseine |
| Benzylisoquinoline alkaloids |
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Computational Chemistry and Theoretical Investigations of Isoquinoline Compounds
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govwikipedia.org It has become a cornerstone of computational chemistry for predicting the molecular geometry and electronic properties of heterocyclic compounds, including isoquinoline (B145761) derivatives like 1-(4-Methylisoquinolin-2(1H)-yl)ethanone. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, allow for the precise determination of the molecule's ground-state geometry by optimizing bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This structural information is fundamental to understanding the molecule's stability and how it interacts with other molecules.
The electronic structure, which governs chemical reactivity, is also elucidated through DFT. By calculating the distribution of electron density, researchers can identify electron-rich and electron-deficient regions within the molecule. For this compound, DFT would reveal the influence of the methyl and acetyl groups on the electron distribution across the isoquinoline core. These computational insights are crucial for developing structure-activity relationships and designing novel compounds with desired properties. mdpi.com
Table 1: Representative Optimized Geometric Parameters for an Isoquinoline Core Calculated via DFT
| Parameter | Description | Typical Calculated Value (Å or °) |
| C1-N2 Bond Length | Length of the carbon-nitrogen bond in the pyridine (B92270) ring | 1.33 Å |
| C-C Bond Length (Aromatic) | Average length of carbon-carbon bonds within the rings | 1.39 - 1.44 Å |
| C=O Bond Length (Acetyl) | Length of the carbonyl double bond | ~1.23 Å |
| C-N-C Bond Angle | Angle around the nitrogen atom in the pyridine ring | ~117° |
| Ring Planarity | Dihedral angles indicating the flatness of the fused rings | ~0° - 1° |
Note: These are illustrative values for a generalized isoquinoline structure. Specific calculations for this compound would yield precise values for its unique geometry.
Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of computational chemistry for predicting the reactivity of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. tandfonline.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and more reactive. researchgate.net For this compound, computational analysis of its HOMO-LUMO gap would provide valuable predictions about its kinetic stability and its propensity to participate in chemical reactions. tandfonline.com Analysis of the spatial distribution of these orbitals would further pinpoint the likely sites of reaction on the molecule.
Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
Potential Energy Surface Exploration and Reaction Mechanism Elucidation
Computational chemistry provides the tools to map out the potential energy surface (PES) for a chemical reaction, which is essential for understanding its mechanism. wayne.edubohrium.com A PES is a mathematical or graphical representation of a system's energy as a function of its geometry. wayne.edu By exploring the PES, chemists can identify stable molecules (reactants and products) corresponding to minima, and transition states, which are the high-energy saddle points that connect them. wayne.eduresearchgate.net
For isoquinoline derivatives, this exploration can elucidate the pathways of key reactions, such as electrophilic substitution, nucleophilic addition, or the mechanisms of their synthesis. shahucollegelatur.org.inresearchgate.netpharmaguideline.comorganic-chemistry.org For instance, theoretical calculations could map the energy profile for the acylation of a 4-methyl-1,2-dihydroisoquinoline, confirming the most likely reaction pathway by comparing the activation energies of different possible routes. This allows for a detailed, step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to observe experimentally. nih.govrsc.org
Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials in a stable energy well | 0.0 |
| Transition State (TS) | Highest energy point along the reaction coordinate | +25.4 |
| Intermediate | A metastable species in a shallow energy well | +5.2 |
| Products | Final materials in a stable energy well | -15.8 |
Note: This table represents a hypothetical reaction coordinate. Actual values are determined by specific calculations for the reaction of interest.
Quantum Chemical Analyses for Structure-Property Relationships
Quantum chemical calculations are instrumental in developing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. japsonline.comorientjchem.org For isoquinoline derivatives, QSAR studies have been used to predict activities ranging from antibacterial to anticancer. nih.govjapsonline.com
The process involves calculating a variety of molecular descriptors using quantum methods like DFT. nih.gov These descriptors numerically represent the topological, geometric, and electronic features of the molecule. japsonline.com Common descriptors include steric parameters, dipole moments, atomic charges, and HOMO-LUMO energies. orientjchem.org By building a statistical model that links these descriptors to an observed property, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and specific molecules like this compound. nih.gov
Table 4: Common Quantum Chemical Descriptors Used in QSAR/QSPR Models
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Describes the electronic distribution, polarizability, and reactivity of the molecule. |
| Steric/Geometric | Molecular Volume, Surface Area, Bond Lengths/Angles | Describes the size, shape, and flexibility of the molecule. |
| Topological | Connectivity Indices, Molecular Weight | Describes the atomic connectivity and branching of the molecular skeleton. |
| Thermodynamic | Heat of Formation, Solvation Energy | Describes the stability and solubility characteristics of the molecule. |
Computational Modeling of Intermolecular Interactions
The physical and biological properties of a molecule are heavily influenced by its non-covalent interactions with its environment. Computational modeling is a key tool for studying these intermolecular forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net For aromatic heterocycles like this compound, these interactions are critical for understanding crystal packing, solubility, and binding to biological targets such as enzymes or receptors.
Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. This provides a deep understanding of the nature of the binding. Such analyses can reveal, for example, that the carbonyl oxygen of the acetyl group in this compound is a strong hydrogen bond acceptor, while the fused aromatic rings are capable of engaging in π-π stacking with other aromatic systems.
Table 5: Types and Typical Strengths of Intermolecular Interactions
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
| Hydrogen Bond | An attractive interaction between a hydrogen atom bonded to an electronegative atom (like N, O) and another nearby electronegative atom. | 3 - 10 |
| π-π Stacking | Non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. | 1 - 5 |
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient dipoles. | 0.5 - 2 |
| Dipole-Dipole | Electrostatic interactions between permanent dipoles in polar molecules. | 1 - 3 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict molecular reactivity. uni-muenchen.deresearchgate.net An MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color gradient. researchgate.net Regions of negative potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net
For a molecule like this compound, an MEP map would likely show a strong negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and interactions with electrophiles. rsc.org The nitrogen atom's lone pair is part of the delocalized system in the dihydroisoquinoline portion, and its accessibility would be different from that in a simple pyridine. youtube.com The aromatic protons would exhibit positive potential. MEP analysis is a valuable tool for rationalizing and predicting the intermolecular interactions and reactive behavior of isoquinoline derivatives. researchgate.netmdpi.com
Table 6: Interpretation of Molecular Electrostatic Potential (MEP) Maps
| Color Region | Electrostatic Potential | Indicates | Predicted Interaction |
| Red | Most Negative | High electron density, lone pairs | Site for electrophilic attack, hydrogen bond acceptor |
| Yellow/Green | Intermediate/Neutral | Moderate electron density | Favorable for van der Waals interactions |
| Blue | Most Positive | Low electron density, acidic protons | Site for nucleophilic attack, hydrogen bond donor |
Theoretical Studies on Aromaticity and Stabilization Energies of Heterocycles
Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. mdpi.com Isoquinoline contains a fused aromatic system, and its stability and reactivity are governed by its aromatic character. slideshare.netslideshare.net Computational methods are used to quantify the degree of aromaticity through various indices. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. rsc.org Negative NICS values are indicative of aromatic character.
Table 7: Common Computational Indices for Aromaticity
| Index | Type | Principle | Interpretation for Aromaticity |
| NICS (Nucleus-Independent Chemical Shift) | Magnetic | Measures magnetic shielding at a ring's center. | Large negative values indicate aromaticity. |
| ASE (Aromatic Stabilization Energy) | Energetic | Compares the energy of the cyclic compound to an acyclic reference. | A large positive ASE indicates high stabilization. |
| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometric | Measures the deviation of bond lengths from an ideal aromatic value. | Values closer to 1 indicate higher aromaticity. |
| FLU (Aromatic Fluctuation Index) | Electronic | Measures the fluctuation of electron delocalization between adjacent atoms. | Lower values indicate greater aromaticity. |
Reactivity and Chemical Transformations of Isoquinoline Scaffolds
Functionalization and Derivatization Strategies of the Isoquinoline (B145761) Nucleus
The modification of the isoquinoline framework is crucial for developing new therapeutic agents and complex molecular architectures. Strategies range from substitutions on the aromatic ring to reactions involving the partially saturated heterocyclic ring.
In a fully aromatic isoquinoline, electrophilic aromatic substitution (EAS) is a fundamental reaction class. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the protonated nitrogen atom deactivates the pyridine (B92270) part of the molecule, directing incoming electrophiles to the benzene (B151609) ring. gcwgandhinagar.comquimicaorganica.org Typically, substitution occurs at the C5 and C8 positions. quimicaorganica.orgarsdcollege.ac.inshahucollegelatur.org.in For example, nitration with a mixture of nitric and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. masterorganicchemistry.comshahucollegelatur.org.in The relative reactivity for nitration has been estimated to be greater for the isoquinolinium ion than for the quinolinium ion, indicating a slightly more reactive benzene ring in isoquinoline. shahucollegelatur.org.in
Conversely, nucleophilic aromatic substitution (SNAr) preferentially occurs on the electron-deficient pyridine ring, primarily at the C1 position. quimicaorganica.orgarsdcollege.ac.in A classic example is the Chichibabin reaction, where treatment with sodium amide in liquid ammonia (B1221849) yields 1-aminoisoquinoline. arsdcollege.ac.in
However, for 1-(4-Methylisoquinolin-2(1H)-yl)ethanone, the reactivity pattern is different. As a 1,2-dihydroisoquinoline (B1215523), it lacks full aromaticity in the heterocyclic ring. The enamine-like character of the C3-C4 double bond makes it susceptible to reactions with electrophiles. Palladium-catalyzed coupling reactions have been developed for the regioselective C3-arylation of N-acyl-1,2-dihydroquinolines with arylboronic acids, a transformation that would be relevant to the title compound. mdpi.com
Table 1: Comparison of Substitution Reactions on Isoquinoline vs. 1,2-Dihydroisoquinoline
| Reaction Type | Reagent Example | Preferred Position (Isoquinoline) | Expected Reactivity Site (N-Acyl-1,2-dihydroisoquinoline) |
| Electrophilic Substitution | HNO₃/H₂SO₄ | C5 and C8 shahucollegelatur.org.in | C3 (enamine-like reactivity) |
| Nucleophilic Substitution | NaNH₂ | C1 arsdcollege.ac.in | Not a primary reaction pathway |
| Pd-Catalyzed Coupling | ArB(OH)₂ | C3 (for N-acyl-1,2-dihydroquinolines) mdpi.com | C3 |
1,2-Dihydroisoquinolines are versatile intermediates in organic synthesis. acs.orgacs.orgnih.gov The title compound, being an N-acyl-1,2-dihydroisoquinoline, falls into a category often referred to as Reissert compounds, especially when a cyano group is present at C1. wikipedia.org These compounds exhibit unique reactivity.
The N-acyl group activates the C1 position for nucleophilic attack and also influences the reactivity of the enamine-like double bond. For instance, irradiation of ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can lead to ring-opening to form benzoazahexatriene intermediates, which then react further depending on the solvent. rsc.org While this is a quinoline (B57606) example, similar photochemical reactivity could be explored for isoquinoline analogs.
Furthermore, 1,2-dihydroisoquinolines serve as templates for cascade reactions to build complex isoquinoline alkaloid frameworks. nih.gov Multicomponent reactions involving 2-alkynylbenzaldehydes, amines, and other reagents provide efficient routes to highly functionalized 1,2-dihydroisoquinolines. acs.orgacs.orgnih.gov These methods highlight the utility of the dihydroisoquinoline core as a scaffold for rapid complexity generation. Gold-catalyzed formal [4+2] cycloadditions between ynamides and imines also offer a modern approach to synthesizing the 1,2-dihydroisoquinoline core. nih.gov
Cyclization Reactions Leading to Fused Isoquinoline Systems
The isoquinoline skeleton is a key component of many polycyclic alkaloids. Several classic and modern reactions facilitate the construction of fused ring systems from isoquinoline precursors or lead to the formation of the isoquinoline ring itself within a larger structure. libretexts.orglibretexts.org
One of the most prominent methods is the Bischler-Napieralski reaction . nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. nrochemistry.comorganic-chemistry.org This intermediate can then be dehydrogenated to the corresponding aromatic isoquinoline. nrochemistry.com The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com
Another fundamental transformation is the Pictet-Spengler reaction . nrochemistry.comdepaul.eduwikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by cyclization to yield a tetrahydroisoquinoline. nrochemistry.comdepaul.edu The reaction proceeds through an electrophilic iminium ion intermediate that attacks the aromatic ring. depaul.edunih.gov Acylating the iminium ion to form an N-acyliminium ion can accelerate the reaction, allowing even non-activated aromatic rings to cyclize under mild conditions. wikipedia.orgchemeurope.com
These reactions are instrumental in the synthesis of a vast array of natural products and pharmacologically active compounds. core.ac.uk
Table 2: Key Cyclization Reactions for Isoquinoline Synthesis
| Reaction Name | Starting Materials | Key Intermediate | Product Type |
| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion wikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline nrochemistry.com |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion depaul.eduwikipedia.org | Tetrahydroisoquinoline nrochemistry.com |
Regioselectivity and Stereoselectivity in Isoquinoline-Related Reactions
Controlling the regiochemistry and stereochemistry of reactions is paramount in modern synthesis. In isoquinoline chemistry, the inherent asymmetry of the scaffold presents both challenges and opportunities for selective transformations.
Regioselectivity: As discussed (5.1.1), electrophilic attack on isoquinoline is regioselective for C5/C8, while nucleophilic attack favors C1. arsdcollege.ac.inshahucollegelatur.org.in However, some conditions can alter this preference. For example, bromination of isoquinoline can yield the 4-bromo product under specific conditions. arsdcollege.ac.in For N-acyl-1,2-dihydroisoquinolines like this compound, the enamine moiety directs functionalization. Palladium-catalyzed C-H functionalization has been shown to be highly regioselective at C3 for N-acyl-1,2-dihydroquinolines. mdpi.com
Stereoselectivity: The Pictet-Spengler reaction has been a major focus for developing stereoselective methods. When using chiral starting materials, such as tryptophan derivatives, diastereoselective cyclization can be achieved, with the cis or trans relationship between substituents at C1 and C3 being controlled by reaction temperature (kinetic vs. thermodynamic control). chemeurope.com The development of chiral catalysts for asymmetric Pictet-Spengler reactions has also been a significant area of research. chemeurope.com Such strategies are crucial for synthesizing enantiomerically pure alkaloids.
Mechanistic Investigations of Chemical Transformations
Understanding the reaction mechanisms provides a predictive framework for optimizing conditions and designing new reactions.
The Bischler-Napieralski reaction mechanism has been studied in detail, with two primary pathways proposed. nrochemistry.comwikipedia.org One involves the formation of a nitrilium ion intermediate prior to cyclization, while another path suggests cyclization occurs first, followed by elimination. nrochemistry.comwikipedia.orgslideshare.net The prevailing mechanism is often dependent on the specific reaction conditions. wikipedia.org The retro-Ritter reaction, which can be a side reaction, provides evidence for the existence of the nitrilium salt intermediate. organic-chemistry.org
The Pictet-Spengler reaction mechanism proceeds via the formation of an iminium ion, which acts as the electrophile for the ring-closing step. depaul.edunih.gov For indole-based substrates, the cyclization can occur either directly at C2 of the indole (B1671886) or via a spiroindolenine intermediate formed by initial attack at C3, followed by a rearrangement. wikipedia.orgnih.gov Enzymatic versions of this reaction, catalyzed by enzymes like strictosidine (B192452) synthase, show remarkable control over the reaction pathway and stereochemical outcome. nih.gov
The hydrolysis of Reissert compounds (N-acyl-1-cyano-1,2-dihydroisoquinolines) has also been mechanistically investigated, providing insight into the reactivity of this important class of intermediates. acs.org These studies are fundamental to understanding the chemical behavior of structures related to this compound.
Research Applications of Isoquinoline Scaffolds As Chemical Probes and Bio Interactants
Development of Isoquinoline-Based Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in a complex biological environment. The isoquinoline (B145761) core is a versatile platform for the design of such probes due to its rigid structure, which can be readily functionalized to optimize binding affinity and selectivity.
The design of effective ligand-based probes hinges on several key principles. A critical aspect is the identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. For isoquinoline-based probes, this often involves strategic substitution on the isoquinoline ring to enhance interactions with the target protein. For instance, the introduction of specific substituents can create hydrogen bond donors or acceptors, or hydrophobic groups that complement the binding site of the target.
Another important principle is the incorporation of a reporter group, such as a fluorescent tag or a reactive handle for bioconjugation, without significantly disrupting the binding affinity of the probe for its target. The position of this reporter group is crucial and is often determined through structure-activity relationship (SAR) studies. These studies systematically modify the structure of the lead compound to identify positions where modifications are well-tolerated.
The development of selective probes also relies on understanding the structural differences between the target and other related proteins. By exploiting these differences, medicinal chemists can design probes that bind preferentially to the intended target, minimizing off-target effects.
Isoquinoline derivatives have been successfully employed in the development of spectroscopic probes, particularly fluorescent probes. The fused aromatic ring system of isoquinoline is inherently fluorescent, and its photophysical properties can be modulated by substitution or by the formation of metal complexes. These probes are valuable tools for real-time imaging and quantification of biological analytes and processes.
For example, certain isoquinoline-based ligands exhibit changes in their fluorescence emission upon binding to metal ions, making them useful as sensors for these ions in biological systems. The design of such probes often involves the incorporation of a chelating moiety that can selectively bind to the target ion. The binding event alters the electronic structure of the isoquinoline fluorophore, leading to a detectable change in its fluorescence intensity or wavelength.
Furthermore, isoquinoline-based probes have been developed for the detection of specific enzymes. These probes are typically designed with a substrate moiety that is recognized and cleaved by the target enzyme. This cleavage event unquenches a fluorophore or triggers a ratiometric change in fluorescence, allowing for the sensitive detection of enzyme activity.
Mechanistic Studies of Isoquinoline Compound Interactions with Biological Targets (In Vitro Focus)
In vitro studies have been instrumental in elucidating the mechanisms by which isoquinoline compounds exert their biological effects. These studies provide detailed insights into their interactions with specific molecular targets and their impact on cellular pathways.
Many isoquinoline derivatives have been identified as potent inhibitors of various enzymes, playing crucial roles in the development of new therapeutic agents.
Kinases: Protein kinases are a major class of enzymes that are frequently dysregulated in diseases such as cancer. Isoquinoline-based compounds have been shown to inhibit a variety of kinases by competing with ATP for binding to the active site. The planar isoquinoline ring can mimic the adenine (B156593) core of ATP, while substituents on the ring can form specific interactions with the surrounding amino acid residues, leading to high-affinity binding.
Topoisomerases: These enzymes are essential for DNA replication and repair, making them attractive targets for anticancer drugs. Certain isoquinoline alkaloids, such as berberine, have been shown to inhibit topoisomerase I and II by intercalating into the DNA and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to DNA damage and cell death.
Phosphodiesterases (PDEs): PDEs are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. Isoquinoline derivatives have been developed as selective inhibitors of different PDE isoforms. For instance, papaverine, a benzylisoquinoline alkaloid, is a non-selective PDE inhibitor. More recently, highly selective inhibitors for specific PDE families have been designed based on the isoquinoline scaffold.
| Target Enzyme | Isoquinoline Compound Class | Mechanism of Inhibition |
| Protein Kinases | Substituted Isoquinolines | ATP-competitive inhibition |
| Topoisomerases | Isoquinoline Alkaloids (e.g., Berberine) | DNA intercalation and stabilization of the enzyme-DNA complex |
| Phosphodiesterases | Benzylisoquinoline Alkaloids (e.g., Papaverine) | Competitive inhibition of cyclic nucleotide binding |
The planar aromatic structure of the isoquinoline ring system allows it to interact with nucleic acids, primarily through intercalation. This involves the insertion of the planar molecule between the base pairs of the DNA double helix. This intercalation can lead to a variety of cellular effects, including the inhibition of DNA replication and transcription, and the induction of DNA damage. The affinity and mode of binding can be influenced by the nature and position of substituents on the isoquinoline ring.
Beyond DNA intercalation, isoquinoline derivatives can also interact with proteins through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are highly specific and are determined by the three-dimensional structure of both the compound and the protein's binding site. Such interactions are the basis for the enzyme inhibitory activities described above and can also modulate the function of non-enzymatic proteins.
By interacting with key molecular targets, isoquinoline compounds can modulate various cellular pathways, leading to specific cellular outcomes.
Apoptosis: Many isoquinoline-based anticancer agents induce apoptosis, or programmed cell death, in cancer cells. This can be achieved through various mechanisms, including the activation of caspase cascades, the disruption of mitochondrial function, and the generation of reactive oxygen species. For example, some isoquinoline derivatives have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Isoquinoline compounds can interfere with this process, leading to cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases. This prevents the uncontrolled proliferation of cancer cells. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Autophagy: Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. The role of isoquinoline compounds in modulating autophagy is complex and can be context-dependent. Some compounds have been shown to induce autophagy, which can either promote cell survival or contribute to cell death. The specific outcome often depends on the cell type and the specific molecular target of the compound.
| Cellular Pathway | Effect of Isoquinoline Compounds | Potential Molecular Mechanisms |
| Apoptosis | Induction | Activation of caspases, mitochondrial dysfunction, ROS generation |
| Cell Cycle | Arrest at G1, S, or G2/M phases | Modulation of cyclin-dependent kinases (CDKs) |
| Autophagy | Induction or Inhibition | Regulation of autophagy-related genes and proteins |
Antibacterial Mechanism of Action at the Molecular Level
The isoquinoline scaffold is a prominent feature in a multitude of natural alkaloids that exhibit significant antibacterial properties. The mechanisms through which these compounds exert their effects are diverse and often target fundamental bacterial processes, offering promising avenues for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
One of the primary modes of action for certain isoquinoline alkaloids is the perturbation of the bacterial cell wall . The cell wall is a crucial structure for most bacteria, providing structural integrity and protection from the environment. Its disruption can lead to cell lysis and death. Some isoquinoline derivatives have been shown to interfere with the biosynthesis of peptidoglycan, the primary component of the bacterial cell wall. This interference can occur at various enzymatic steps in the complex peptidoglycan synthesis pathway.
Another critical target for isoquinoline-based antibacterials is nucleic acid biosynthesis . DNA and RNA are the blueprints and messengers of life, and their synthesis is essential for bacterial replication and survival. Certain isoquinoline alkaloids have demonstrated the ability to inhibit key enzymes involved in these processes. For instance, some derivatives can inhibit DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication and are the targets of the successful quinolone class of antibiotics. By binding to these enzymes, the isoquinolines can prevent the proper coiling and uncoiling of DNA, ultimately halting replication. Similarly, RNA polymerase, the enzyme responsible for transcribing DNA into RNA, can also be a target, leading to a shutdown of protein synthesis and other essential cellular functions.
The following table summarizes the key molecular targets of isoquinoline scaffolds in bacteria:
| Molecular Target | Mechanism of Action | Example of Affected Process |
| Bacterial Cell Wall | Inhibition of peptidoglycan biosynthesis | Loss of structural integrity, cell lysis |
| DNA Gyrase/Topoisomerase IV | Inhibition of DNA replication | Halting of cell division |
| RNA Polymerase | Inhibition of transcription | Cessation of protein synthesis |
Isoquinoline Derivatives as Building Blocks in Fragment-Based Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight chemical fragments that bind to a biological target with low affinity. These initial "hits" are then optimized and grown into more potent and selective drug candidates. The isoquinoline scaffold, with its defined three-dimensional structure and multiple points for chemical modification, is an excellent building block for FBDD.
The rigid, bicyclic nature of the isoquinoline core provides a well-defined anchor that can be positioned within the binding site of a target protein. The various positions on the ring system can then be functionalized with different chemical groups to explore and optimize interactions with the surrounding amino acid residues. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). The ability to generate libraries of diverse isoquinoline derivatives makes this scaffold particularly valuable for screening against a wide range of biological targets.
Future Perspectives in Isoquinoline Scaffold Research
The future of research involving the isoquinoline scaffold is bright and multifaceted. The proven track record of this structural motif in medicinal chemistry, combined with modern drug discovery technologies, promises the development of novel therapeutic agents with improved efficacy and specificity.
One key area of future focus will be the continued exploration of isoquinoline derivatives as antibacterial agents. With the rise of multidrug-resistant bacteria, there is an urgent need for new antibiotics with novel mechanisms of action. The ability of isoquinolines to target multiple bacterial processes, including cell wall and nucleic acid synthesis, makes them attractive candidates for further investigation. The synthesis and screening of new libraries of isoquinoline derivatives against a broad spectrum of pathogenic bacteria will be a critical endeavor.
Furthermore, the application of computational methods and artificial intelligence in drug design will undoubtedly accelerate the discovery of new isoquinoline-based drugs. In silico screening of virtual libraries of isoquinoline derivatives against various biological targets can help to prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process.
The development of more efficient and versatile synthetic methodologies for the construction and diversification of the isoquinoline scaffold will also be crucial. This will enable the creation of more complex and diverse chemical libraries for screening, increasing the probability of identifying novel bioactive compounds.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methylisoquinolin-2(1H)-yl)ethanone?
The compound is typically synthesized via Pictet-Spengler reactions or alkylation of tetrahydroisoquinoline precursors . For example, a related derivative, 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone, was synthesized by reacting 3,4-dihydroisoquinoline with chloroacetone under reflux conditions, followed by purification via column chromatography . Another approach involves coupling methyl-substituted isoquinoline derivatives with acetylating agents, as demonstrated in the synthesis of N-substituted tetrahydroisoquinoline analogs . Key steps include optimizing reaction temperature, solvent (e.g., ethanol or dichloromethane), and acid catalysis (e.g., acetic acid) to improve yields.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the substitution pattern and acetyl group integration. For instance, in a derivative (CHNO), the acetyl group appears as a singlet at δ 2.26 ppm in NMR, while aromatic protons show splitting patterns consistent with the isoquinoline ring .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Stoe IPDS II diffractometer) provides precise bond lengths and angles, critical for resolving stereochemical ambiguities .
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns, as seen in derivatives with M peaks at m/z 443 .
Q. How is the purity and stability of this compound assessed during synthesis?
Purity is evaluated via HPLC (reverse-phase C18 columns) and melting point analysis . Stability studies under varying pH and temperature conditions are conducted using UV-Vis spectroscopy to monitor degradation kinetics. For example, related isoquinoline derivatives showed stability in ethanol solutions at 4°C for >30 days .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound derivatives for biological activity?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like voltage-gated calcium channels. For example, derivatives with methoxy substituents showed enhanced binding to Cav2.2 channels due to hydrophobic interactions .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., logP, polar surface area) with biological outcomes. In lead optimization, reducing lipophilicity by introducing polar groups minimized CYP3A4 inhibition, as seen in analogs of (S)-1 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Cross-referencing data from enzymatic assays (e.g., prolyl endopeptidase inhibition ) and cellular models (e.g., calcium flux assays ) identifies assay-specific biases.
- Dose-Response Validation : Reproducing dose-dependent effects in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) clarifies potency variations. For instance, discrepancies in IC values for N-type calcium channel blockers were resolved by standardizing assay protocols .
Q. How do structural modifications of the isoquinoline ring impact metabolic stability?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position reduces hepatic microsomal degradation by 40%, as shown in cytochrome P450 incubation studies .
- Deuterium Labeling : Isotopic substitution at metabolically vulnerable sites (e.g., methyl groups) enhances half-life in pharmacokinetic studies, as demonstrated in deuterated tetrahydroisoquinoline analogs .
Methodological Insights
Crystallographic Refinement Using SHELX Suite
The SHELXTL program is widely used for refining crystal structures. Key steps include:
- Data Integration : Raw diffraction data (e.g., .hkl files) are processed with SHELXS to generate initial phases .
- Structure Solution : SHELXD identifies heavy atom positions via dual-space methods, while SHELXL refines anisotropic displacement parameters .
- Validation : Final structures are validated using CCDC Mercury to ensure bond geometry (e.g., C-C bond lengths within 1.45–1.55 Å) and absence of steric clashes .
Designing SAR Studies for Isoquinoline Derivatives
- Scaffold Modifications : Systematic substitution at the 1-, 3-, and 4-positions of the isoquinoline ring with groups like -OCH, -NH, or halides evaluates effects on target selectivity .
- Bioisosteric Replacement : Replacing the acetyl group with sulfonyl or amide bioisosteres (e.g., in prolyl endopeptidase probes ) maintains activity while improving solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
